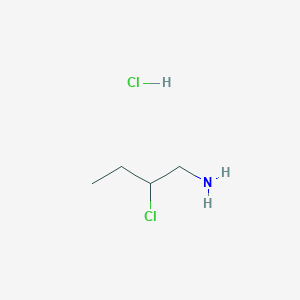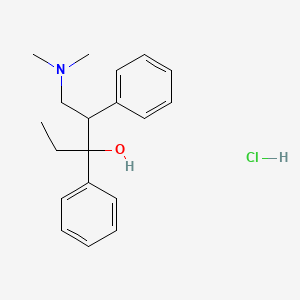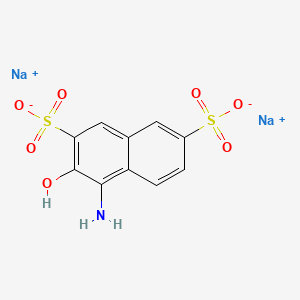![molecular formula C23H20F3N7O5 B14671229 Methyl 4-[2-(4-{(E)-[4-(methoxycarbonyl)phenyl]diazenyl}-5-[2-(2,2,2-trifluoroacetamido)ethyl]-2H-imidazol-2-ylidene)hydrazinyl]benzoate CAS No. 50540-56-2](/img/structure/B14671229.png)
Methyl 4-[2-(4-{(E)-[4-(methoxycarbonyl)phenyl]diazenyl}-5-[2-(2,2,2-trifluoroacetamido)ethyl]-2H-imidazol-2-ylidene)hydrazinyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[2-(4-{(E)-[4-(methoxycarbonyl)phenyl]diazenyl}-5-[2-(2,2,2-trifluoroacetamido)ethyl]-2H-imidazol-2-ylidene)hydrazinyl]benzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of diazenyl, imidazolylidene, and benzoate groups, making it a subject of interest in organic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[2-(4-{(E)-[4-(methoxycarbonyl)phenyl]diazenyl}-5-[2-(2,2,2-trifluoroacetamido)ethyl]-2H-imidazol-2-ylidene)hydrazinyl]benzoate involves multiple steps. One of the reported methods includes the reaction of formaldehyde and 2,2-dimethyl-1,3-propanediamine with p-methoxycarbonylbenzenediazonium chloride . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-[2-(4-{(E)-[4-(methoxycarbonyl)phenyl]diazenyl}-5-[2-(2,2,2-trifluoroacetamido)ethyl]-2H-imidazol-2-ylidene)hydrazinyl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can alter the oxidation state of the compound, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can break down the compound into simpler molecules or alter its functional groups.
Substitution: This involves replacing one functional group with another, which can modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Methyl 4-[2-(4-{(E)-[4-(methoxycarbonyl)phenyl]diazenyl}-5-[2-(2,2,2-trifluoroacetamido)ethyl]-2H-imidazol-2-ylidene)hydrazinyl]benzoate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties, such as dyes and polymers.
Mecanismo De Acción
The mechanism by which Methyl 4-[2-(4-{(E)-[4-(methoxycarbonyl)phenyl]diazenyl}-5-[2-(2,2,2-trifluoroacetamido)ethyl]-2H-imidazol-2-ylidene)hydrazinyl]benzoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s diazenyl and imidazolylidene groups can form hydrogen bonds and other interactions with these targets, influencing their activity and pathways.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5,5-dimethylhexahydro-1-pyrimidinyl)methyl]-5,5-dimethylhexahydro-1-pyrimidinyl}-1-diazenyl)benzoate: Similar in structure but differs in the presence of dimethylhexahydro-1-pyrimidinyl groups.
(4-(methoxycarbonyl)phenyl)boronic acid: Shares the methoxycarbonylphenyl group but differs in overall structure and reactivity.
Uniqueness
Methyl 4-[2-(4-{(E)-[4-(methoxycarbonyl)phenyl]diazenyl}-5-[2-(2,2,2-trifluoroacetamido)ethyl]-2H-imidazol-2-ylidene)hydrazinyl]benzoate is unique due to its combination of diazenyl, imidazolylidene, and benzoate groups, which confer specific chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
50540-56-2 |
|---|---|
Fórmula molecular |
C23H20F3N7O5 |
Peso molecular |
531.4 g/mol |
Nombre IUPAC |
methyl 4-[[2-[(4-methoxycarbonylphenyl)diazenyl]-5-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]-1H-imidazol-4-yl]diazenyl]benzoate |
InChI |
InChI=1S/C23H20F3N7O5/c1-37-19(34)13-3-7-15(8-4-13)30-32-18-17(11-12-27-21(36)23(24,25)26)28-22(29-18)33-31-16-9-5-14(6-10-16)20(35)38-2/h3-10H,11-12H2,1-2H3,(H,27,36)(H,28,29) |
Clave InChI |
KYDQMVQARCOOPW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)N=NC2=C(NC(=N2)N=NC3=CC=C(C=C3)C(=O)OC)CCNC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


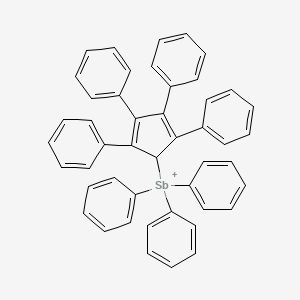
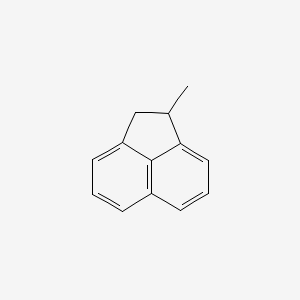
![3-Methyl-2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B14671156.png)
![3-[(E)-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14671160.png)
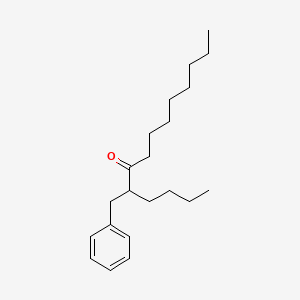
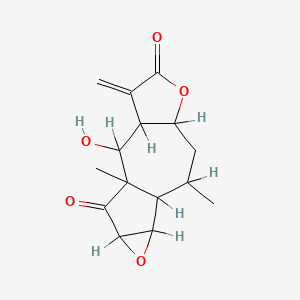
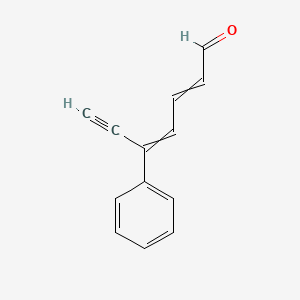



![3-[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-(3-acetyloxypropyl)benzo[f][1,3]benzothiazol-3-ium-2-yl]ethenyl]-2-(N-phenylanilino)cyclopent-2-en-1-ylidene]ethylidene]benzo[f][1,3]benzothiazol-3-yl]propyl acetate;perchlorate](/img/structure/B14671214.png)
